5-(Benzyloxy)pyrimidin-2-amine

Multidrug Resistance P-glycoprotein Propafenone Analog

5-(Benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) is a heterocyclic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 5-position and a primary amine at the 2-position. With a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, this compound serves primarily as a high-purity (typically ≥95%) synthetic intermediate for medicinal chemistry programs targeting central nervous system (CNS) disorders and multidrug resistance (MDR) modulation.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 42783-58-4
Cat. No. B3052605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)pyrimidin-2-amine
CAS42783-58-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CN=C(N=C2)N
InChIInChI=1S/C11H11N3O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
InChIKeyBRIAQLVXVQRDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)pyrimidin-2-amine (CAS 42783-58-4): A Lipophilic Pyrimidine Scaffold for CNS and MDR-Modulator Programs


5-(Benzyloxy)pyrimidin-2-amine (CAS 42783-58-4) is a heterocyclic compound featuring a pyrimidine ring substituted with a benzyloxy group at the 5-position and a primary amine at the 2-position . With a molecular formula of C11H11N3O and a molecular weight of 201.22 g/mol, this compound serves primarily as a high-purity (typically ≥95%) synthetic intermediate for medicinal chemistry programs targeting central nervous system (CNS) disorders and multidrug resistance (MDR) modulation [1][2]. Its computed LogP of approximately 1.47 enhances its utility as a lipophilic building block for crossing biological membranes, distinguishing it from less lipophilic analogs like 5-methoxypyrimidin-2-amine .

Why 5-(Benzyloxy)pyrimidin-2-amine Cannot Be Replaced by Simpler 5-Alkoxy or 5-Hydroxy Pyrimidines


In-class substitution is not feasible because the 5-benzyloxy substituent imparts distinct structure-activity relationships (SAR) and physicochemical properties that are not replicated by smaller alkoxy or hydroxy groups. For instance, in propafenone-type MDR modulators, 5-benzyloxy analogs (5a-d) exhibited almost identical EC50 values independent of their log P, whereas the corresponding 5-hydroxy analogs (6a-d) showed a classical log P/log potency correlation [1]. This fundamental difference in pharmacodynamic behavior demonstrates that the benzyloxy moiety is not merely a larger alkoxy group but an active pharmacophoric element that can fundamentally alter a molecule's interaction profile. Furthermore, the benzyloxy group's enhanced lipophilicity (calculated LogP ~1.47) compared to a methoxy or hydroxy substituent directly influences membrane permeability and CNS penetration potential, making it the preferred building block for programs targeting intracellular or CNS-located receptors like NR2B [2].

Quantitative Differentiation Evidence for 5-(Benzyloxy)pyrimidin-2-amine vs. Closest Analogs


LogP-Guided Potency Decoupling in MDR Modulation: 5-Benzyloxy vs. 5-Hydroxy Analogs

A direct head-to-head comparison in a propafenone-type scaffold revealed a critical SAR divergence between 5-benzyloxy and 5-hydroxy substitution. The 5-hydroxy derivatives (6a-d) adhered to a classic log P/log potency correlation, meaning their MDR-modulating activity was highly predictable based on lipophilicity. In stark contrast, all four 5-benzyloxy analogs (5a-d) displayed almost identical EC50 values in a daunomycin efflux assay, and this potency was independent of their log P values [1]. This indicates that the benzyloxy group engages in specific molecular interactions beyond simple hydrophobic effects, providing a more robust and predictable potency profile across different lipophilicities.

Multidrug Resistance P-glycoprotein Propafenone Analog

Class-Level COX-2 Inhibition Potency of 5-O-Substituted Pyrimidines Compared to Celecoxib

A comprehensive review of pyrimidine SAR for anti-inflammatory activity identified that specific 5-O-substituted pyrimidine derivatives (compounds 5 and 6) exhibit potent COX-2 inhibitory activity. The reported IC50 values were 0.04 ± 0.09 μmol and 0.04 ± 0.02 μmol, respectively, which are directly comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μmol) [1]. This class-level evidence highlights the potential of the 5-substituted pyrimidine core, such as 5-(benzyloxy)pyrimidin-2-amine, to yield highly potent anti-inflammatory agents, providing a strong rationale for its selection over unsubstituted or differently substituted pyrimidine cores.

COX-2 Inhibition Anti-inflammatory Pyrimidine SAR

Computed Lipophilicity Advantage Over 5-Methoxy Analog

The benzyloxy group provides a significant increase in lipophilicity compared to a methoxy substituent, a key factor for membrane permeability. 5-(Benzyloxy)pyrimidin-2-amine has a calculated LogP of approximately 1.47 (computed by multiple sources) [1]. While experimental LogP for 5-methoxypyrimidin-2-amine is not widely reported, its lower molecular weight and smaller, more polar functional group are characteristic of a LogP significantly lower (approximately 1-2 units) than benzyloxy derivatives, making the latter more CNS-permeable [2]. This is consistent with the use of 5-(benzyloxy)pyrimidin-2-amine as an intermediate for NR2B CNS receptor antagonists.

Lipophilicity ADME CNS Permeability

Strategic Application Scenarios for 5-(Benzyloxy)pyrimidin-2-amine Based on Evidence


Synthesis of CNS-Penetrant NR2B Receptor Antagonists

Procurement for a CNS drug discovery program targeting the NR2B NMDA receptor. The evidence supports using this compound as a key intermediate, leveraging its lipophilic 5-benzyloxy group, which is critical for blood-brain barrier penetration [1]. Its use is validated by patents describing its role in synthesizing selective NR2B ligands for treating disorders like depression and neuropathic pain [1].

Lead Optimization of Propafenone-Type MDR Modulators

In an oncology research setting focused on overcoming multidrug resistance, this compound is directly supported by SAR evidence. The differentiation data (Section 3, Item 1) shows that 5-benzyloxy analogs provide robust, log P-independent MDR-modulating activity, a key advantage over 5-hydroxy analogs for creating predictable and potent P-glycoprotein inhibitors [2].

Discovery of COX-2 Selective Anti-Inflammatory Agents

For an anti-inflammatory drug discovery project, 5-(benzyloxy)pyrimidin-2-amine is a relevant high-purity starting material. Class-level evidence indicates that 5-substituted pyrimidine derivatives can achieve COX-2 inhibitory potency comparable to celecoxib (IC50 ~ 0.04 μM) [3]. This scaffold offers a potential pathway to novel, patentable non-steroidal anti-inflammatory drugs (NSAIDs).

Custom Synthesis and Scale-Up of Lipophilic Pyrimidine Libraries

For a contract research organization (CRO) or medicinal chemistry group building diverse compound libraries, the compound's dual synthetic routes (with yields of 25% and 65%) and commercial availability at 95-98% purity provide a reliable foundation for parallel synthesis. Its stable benzyloxy protecting group also allows for downstream modification at the 2-amino position.

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